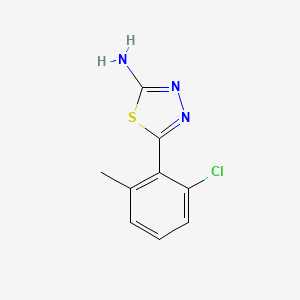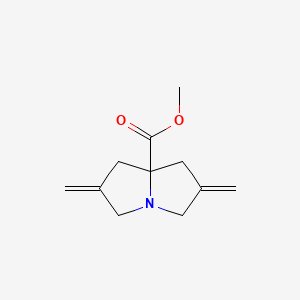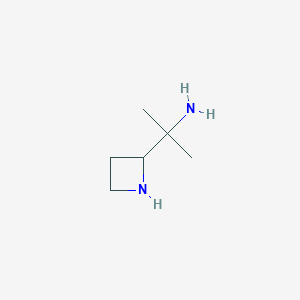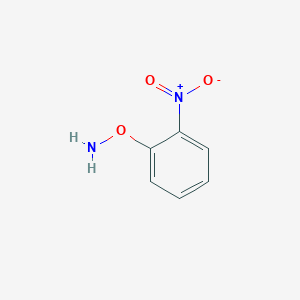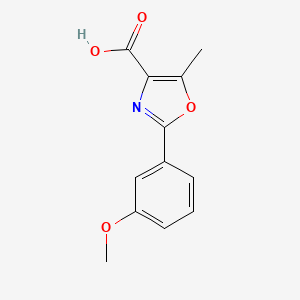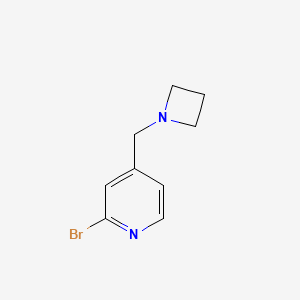
4-(Azetidin-1-ylmethyl)-2-bromopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-1-ylmethyl)-2-bromopyridine is a heterocyclic compound that contains both a pyridine ring and an azetidine ring. The presence of these rings makes it a valuable compound in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-ylmethyl)-2-bromopyridine typically involves the reaction of 2-bromopyridine with azetidine in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
4-(Azetidin-1-ylmethyl)-2-bromopyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation and reduction: Reagents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are commonly used for oxidation and reduction reactions, respectively.
Coupling reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and ligands like triphenylphosphine (PPh3) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, azetidine derivatives, and complex heterocyclic compounds.
科学研究应用
4-(Azetidin-1-ylmethyl)-2-bromopyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 4-(Azetidin-1-ylmethyl)-2-bromopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The azetidine ring can enhance the binding affinity and selectivity of the compound for its target, while the pyridine ring can modulate its pharmacokinetic properties. The exact molecular pathways involved vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
4-(Azetidin-1-ylmethyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
4-(Azetidin-1-ylmethyl)-2-fluoropyridine: Similar structure but with a fluorine atom instead of bromine.
4-(Azetidin-1-ylmethyl)-2-iodopyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(Azetidin-1-ylmethyl)-2-bromopyridine is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions, such as nucleophilic substitution and coupling reactions. The bromine atom also imparts specific electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules .
属性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
4-(azetidin-1-ylmethyl)-2-bromopyridine |
InChI |
InChI=1S/C9H11BrN2/c10-9-6-8(2-3-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
InChI 键 |
PESXMVLMAXEPHT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=CC(=NC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


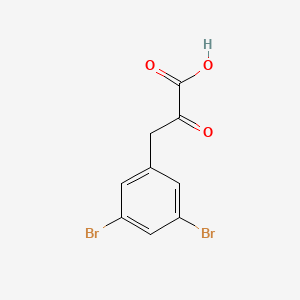
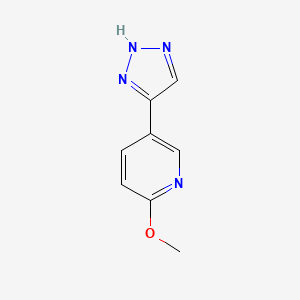

![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
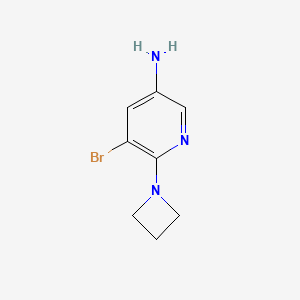
![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)


